4-Methoxyphenyl 4-[2-(2-hydroxyethoxy)ethoxy]benzoate
Description
Properties
CAS No. |
917775-30-5 |
|---|---|
Molecular Formula |
C18H20O6 |
Molecular Weight |
332.3 g/mol |
IUPAC Name |
(4-methoxyphenyl) 4-[2-(2-hydroxyethoxy)ethoxy]benzoate |
InChI |
InChI=1S/C18H20O6/c1-21-15-6-8-17(9-7-15)24-18(20)14-2-4-16(5-3-14)23-13-12-22-11-10-19/h2-9,19H,10-13H2,1H3 |
InChI Key |
XYQGXRIUCQJRJA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCCOCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyphenyl 4-[2-(2-hydroxyethoxy)ethoxy]benzoate typically involves multiple steps. One common method includes the reaction of 4-methoxyphenol with 4-[2-(2-hydroxyethoxy)ethoxy]benzoic acid under esterification conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is heated to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methoxyphenyl 4-[2-(2-hydroxyethoxy)ethoxy]benzoate can undergo various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized to form quinones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Pharmaceutical Applications
1.1 Drug Development
The compound has been identified as a potential intermediate in the synthesis of various pharmaceutical agents. Its structural properties allow for modifications that can enhance biological activity. For example, derivatives of similar compounds have shown promising results in anti-cancer research, particularly in hepatocellular carcinoma (HCC), where certain derivatives inhibited cell proliferation and migration by modulating epithelial–mesenchymal transition markers .
1.2 Antimicrobial Properties
Research indicates that compounds related to 4-Methoxyphenyl 4-[2-(2-hydroxyethoxy)ethoxy]benzoate exhibit antimicrobial activities. This property is crucial for developing new antimicrobial agents, particularly in treating infections resistant to conventional antibiotics .
Cosmetic Applications
2.1 Emollient and Skin-Conditioning Agent
In the cosmetic industry, 4-Methoxyphenyl 4-[2-(2-hydroxyethoxy)ethoxy]benzoate serves as an emollient and skin-conditioning agent. Its ability to enhance skin hydration and improve texture makes it a valuable ingredient in skincare formulations. The compound's safety profile and efficacy in enhancing skin barrier function are supported by various studies.
2.2 Formulation Stability
The incorporation of this compound in cosmetic formulations has been shown to improve the stability and performance of products, particularly those designed for sensitive skin types. Its compatibility with other ingredients enhances the overall formulation quality.
Material Science Applications
3.1 Nonlinear Optical Materials
Recent studies have highlighted the potential of derivatives of 4-Methoxyphenyl 4-[2-(2-hydroxyethoxy)ethoxy]benzoate as nonlinear optical (NLO) materials. These materials are essential for applications in modern communication technologies, optical switches, and sensors. Computational studies using density functional theory (DFT) have demonstrated that certain derivatives exhibit significant hyperpolarizability, making them suitable candidates for NLO applications .
3.2 Organic Light-Emitting Diodes (OLEDs)
The compound's electronic properties also position it as a potential material for use in organic light-emitting diodes (OLEDs). Its ability to facilitate charge transfer within the molecular structure enhances its suitability for optoelectronic devices .
Summary of Research Findings
The following table summarizes key research findings related to the applications of 4-Methoxyphenyl 4-[2-(2-hydroxyethoxy)ethoxy]benzoate:
Case Studies
5.1 Anti-Cancer Research
A study on benzofuran derivatives related to this compound demonstrated significant anti-metastatic effects in HCC cell lines, suggesting a pathway for developing new cancer therapies . The research indicates that modifications to the molecular structure can enhance therapeutic efficacy.
5.2 Cosmetic Formulation Development
Formulations incorporating 4-Methoxyphenyl 4-[2-(2-hydroxyethoxy)ethoxy]benzoate have been evaluated for their moisturizing effects on human skin models, showing improved hydration levels compared to control formulations. This highlights its practical application in skincare products.
Mechanism of Action
The mechanism of action of 4-Methoxyphenyl 4-[2-(2-hydroxyethoxy)ethoxy]benzoate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Chain Length and Hydrophilicity
4-Methoxyphenyl 4-(6-Hydroxyhexyloxy)benzoate
- Structure : Features a 6-hydroxyhexyloxy chain instead of the ethoxyethoxy group.
- However, the terminal hydroxyl group retains some capacity for hydrogen bonding.
- Applications : Likely used in controlled-release systems where slower degradation is desired .
Ethyl 4-(2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethoxy)benzoate
- Structure : Contains a tetraethylene glycol (TEG) chain, increasing the number of ethoxy units.
- Key Differences : The extended PEG chain significantly enhances hydrophilicity and molecular weight (MW: ~352 g/mol), improving biocompatibility for biomedical applications.
- Research Findings : Such compounds are synthesized via tosylation and nucleophilic substitution, enabling precise control over chain length .
Methyl 4-(2-hydroxyethoxy)benzoate
Terminal Functional Group Modifications
4-Methoxyphenyl 4-[4-(2-oxiranyl)butoxy]benzoate
- Structure : Replaces the hydroxyethoxyethoxy chain with an oxirane (epoxide)-containing butoxy group.
- Key Differences : The reactive epoxide moiety enables crosslinking in polymer networks or covalent binding to substrates. This property is absent in the target compound.
- Applications: Potential use in epoxy resins or adhesives .
Ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate
- Structure: Incorporates a methyleneamino Schiff base linker.
- Key Differences: The conjugated π-system and imine group enhance nonlinear optical (NLO) properties, as demonstrated by density functional theory (DFT) studies. This makes it suitable for photonic applications, unlike the target compound .
Aromatic Substitution Patterns
Ethyl 4-(2-(4-phenoxyphenoxy)ethoxy)benzoate
- Structure : Substituted with a biphenylether group.
- Key Differences: The bulky phenoxyphenoxy group increases thermal stability (decomposition above 400°C) and rigidity, as observed in polyaryletherketone (PAEK) polymers. This contrasts with the flexible, hydrophilic target compound .
[4-Methyl-3-(2,2,2-trichloroethyl)phenyl] 4-methoxybenzoate
- Structure : Contains a trichloroethyl group on the aromatic ring.
- However, this also increases toxicity risks .
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
4-Methoxyphenyl 4-[2-(2-hydroxyethoxy)ethoxy]benzoate, also known as a derivative of benzoic acid, has gained attention in recent years for its diverse biological activities. This compound is characterized by its unique chemical structure, which includes a methoxy group and a hydroxyethoxy moiety, enhancing its solubility and biological interaction potential. This article explores its biological activities, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
The compound can be represented structurally as follows:
- Chemical Formula : CHO
- Molecular Weight : Approximately 302.31 g/mol
The presence of the hydroxyethoxy group is significant for both solubility and reactivity, allowing it to engage in various biological interactions.
1. Antimicrobial Properties
Research indicates that 4-Methoxyphenyl 4-[2-(2-hydroxyethoxy)ethoxy]benzoate exhibits significant antimicrobial activity.
Minimum Inhibitory Concentration (MIC) studies have shown that it effectively inhibits the growth of various bacterial strains:
| Bacterial Strain | MIC (µM) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 15.625 - 62.5 | Bactericidal |
| Escherichia coli | 31.108 - 62.216 | Bactericidal |
These results suggest its potential use in developing antimicrobial agents for treating infections caused by resistant bacterial strains.
2. Antioxidant Activity
The compound has demonstrated strong antioxidant properties, crucial for preventing oxidative stress-related cellular damage. It scavenges free radicals effectively, indicating potential applications in cosmetic formulations aimed at enhancing skin health and preventing aging.
3. Antiglycation Activity
Antiglycation activity is another notable feature of this compound, which is essential for preventing complications associated with diabetes. Studies report IC50 values that indicate its effectiveness in inhibiting glycation processes:
| Compound | IC50 (µM) | Reference Standard |
|---|---|---|
| 4-Methoxyphenyl 4-[2-(2-hydroxyethoxy)ethoxy]benzoate | 216.52 ± 4.2 | Rutin (294.46 ± 1.50) |
This property suggests that the compound could play a role in managing diabetes-related complications by inhibiting the formation of advanced glycation end products (AGEs).
The biological activity of this compound is attributed to several mechanisms:
- Hydrogen Bonding : The hydroxyethoxy group can participate in hydrogen bonding with cellular components, enhancing interaction with enzymes and receptors.
- Hydrophobic Interactions : The hydrophobic nature of the methoxy group allows for better integration into lipid membranes, potentially affecting membrane fluidity and function.
- Hydrolysis : The ester moiety can undergo hydrolysis to release active metabolites that may exert additional biological effects.
Case Studies
Several studies have explored the biological activities of related compounds, providing insights into potential applications:
- A study on methyl derivatives indicated similar antimicrobial and antioxidant properties, suggesting a broader applicability of compounds with similar structures in pharmaceutical formulations.
- Research on glycation inhibition highlighted the significance of structural modifications in enhancing biological activity, paving the way for further investigations into analogs of this compound.
Q & A
Basic Research: Synthesis and Characterization
Q: What are the optimal synthetic routes and reaction conditions for preparing 4-Methoxyphenyl 4-[2-(2-hydroxyethoxy)ethoxy]benzoate? A:
- Synthetic Routes : The compound can be synthesized via esterification between 4-methoxybenzoic acid derivatives and a diol-containing phenol. For example, coupling 4-methoxybenzoyl chloride with 4-(2-(2-hydroxyethoxy)ethoxy)phenol under basic conditions (e.g., pyridine or triethylamine) in anhydrous tetrahydrofuran (THF) at 0–5°C .
- Critical Parameters : Control reaction temperature to avoid hydrolysis of the ester group. Use molecular sieves to remove water and improve yield.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .
Basic Research: Structural Confirmation
Q: What spectroscopic and crystallographic methods are recommended for confirming the structure of this compound? A:
- NMR : Use - and -NMR to identify key signals: methoxy protons (~3.8 ppm), aromatic protons (6.8–8.0 ppm), and ethylene oxide backbone protons (3.5–4.5 ppm) .
- X-ray Crystallography : Single-crystal X-ray diffraction resolves the spatial arrangement of the methoxy and ethylene oxide groups. Compare bond lengths and angles with similar benzoate esters (e.g., C=O bond ~1.21 Å, C-O-C ether linkages ~1.43 Å) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns .
Advanced Research: Stability and Degradation Pathways
Q: How can researchers evaluate the hydrolytic stability of this compound under physiological conditions? A:
- Experimental Design :
- Prepare phosphate-buffered saline (PBS, pH 7.4) and simulate physiological temperature (37°C).
- Monitor degradation via HPLC at intervals (0, 24, 48, 72 hrs).
- Identify degradation products using LC-MS.
- Key Findings : The ethylene oxide chain may undergo oxidation to form carboxylic acid derivatives, while ester groups are prone to hydrolysis under alkaline conditions .
- Mitigation : Stabilize formulations using antioxidants (e.g., BHT) or encapsulation in liposomes .
Advanced Research: Mechanistic Studies
Q: How can contradictory spectral data (e.g., NMR vs. computational predictions) be resolved for this compound? A:
- Step 1 : Validate computational models (e.g., DFT calculations at B3LYP/6-31G* level) by comparing predicted chemical shifts with experimental NMR data.
- Step 2 : Check for solvent effects (e.g., chloroform vs. DMSO) and conformational flexibility in the ethylene oxide chain, which may cause signal splitting .
- Step 3 : Use 2D NMR (COSY, HSQC) to assign overlapping proton signals and confirm connectivity .
Advanced Research: Biological Activity Profiling
Q: What methodologies are suitable for assessing the compound’s interaction with biological targets (e.g., enzymes or membranes)? A:
- In Vitro Assays :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., trypsin or lipoxygenase inhibition) with IC determination.
- Membrane Permeability : Conduct parallel artificial membrane permeability assays (PAMPA) to evaluate passive diffusion .
- Structural Insights : Molecular docking (AutoDock Vina) can predict binding modes to hydrophobic enzyme pockets, leveraging the compound’s aromatic and ether motifs .
Advanced Research: Data Contradiction Analysis
Q: How should researchers address discrepancies in reported solubility data across studies? A:
- Systematic Re-evaluation :
- Standardize solvents (e.g., DMSO, ethanol) and temperatures (25°C ± 0.5°C).
- Use dynamic light scattering (DLS) to detect aggregation.
- Potential Causes : Polymorphism (crystalline vs. amorphous forms) or residual solvents altering solubility profiles .
- Documentation : Report detailed experimental conditions (e.g., saturation time, filtration methods) to enable cross-study comparisons .
Advanced Research: Computational Modeling
Q: What computational strategies are effective for predicting the compound’s physicochemical properties? A:
- Tools :
- logP Prediction : Use ChemAxon or ACD/Labs software with atomistic contribution models.
- Solubility : Apply the General Solubility Equation (GSE) incorporating melting point data (DSC analysis) .
- Validation : Compare predictions with experimental data from shake-flask or HPLC methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
